

An In-depth Technical Guide to the Ccr4-Not Complex in Saccharomyces cerevisiae

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Compound of Interest		
Compound Name:	NOTP	
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Disclaimer: Initial searches for a "**Notp** gene" in Saccharomyces cerevisiae did not yield any results, as a gene with this specific name is not known to exist in this organism. It is highly probable that the intended subject of inquiry is the well-characterized family of "Not" genes (NOT1-NOT5), which are integral components of the Ccr4-Not complex. This guide will, therefore, provide a comprehensive overview of the structure and regulation of the Ccr4-Not complex.

Introduction

The Ccr4-Not complex is a large, evolutionarily conserved multi-subunit protein assembly that plays a pivotal role as a global regulator of gene expression in eukaryotes, from yeast to humans.[1][2] In Saccharomyces cerevisiae, this complex is involved in nearly all aspects of the mRNA lifecycle, including transcription initiation and elongation, mRNA deadenylation and decay, and translational repression.[1][2] Its multifaceted nature positions it as a critical hub for integrating various cellular signals to fine-tune gene expression. The complex exists in at least two forms in yeast, a core 1.0 MDa complex and a larger 1.9 MDa assembly that includes additional associated factors.[1][3] The essential function of the complex is underscored by the fact that the NOT1 gene, which encodes the scaffold of the complex, is essential for viability in yeast.[4]

Gene and Protein Structure of the Ccr4-Not Complex Subunits







The core Ccr4-Not complex in S. cerevisiae is composed of nine subunits: the five Not proteins (Not1 to Not5), the catalytic deadenylase subunits Ccr4 and Caf1 (also known as Pop2), and two additional components, Caf40 and Caf130.[1] Not1, the largest subunit, functions as a scaffold upon which other modules of the complex assemble.[2] Electron microscopy studies have revealed that the complex has an L-shaped architecture.[5][6]

The subunits can be organized into distinct functional modules:

- The Deadenylase Module: This module contains the two catalytic subunits, Ccr4 and Caf1, which are responsible for the primary mRNA deadenylase activity of the complex. This module binds to the central region of the Not1 scaffold.[3]
- The Not Module: Comprising Not2, Not3, Not4, and Not5, this module is located at the C-terminus of the Not1 scaffold.[3] Not4 possesses a RING domain, conferring E3 ubiquitin ligase activity to the complex.[1] Not3 and Not5 are paralogous proteins that have some overlapping functions.[4]

The table below summarizes the core components of the Ccr4-Not complex in S. cerevisiae.



Gene Name	Protein Name	Chromosomal Locus	Molecular Weight (kDa)	Function within the Complex
NOT1/CDC39	Not1p/Cdc39p	Chromosome XVI	239.5	Scaffold protein, essential for viability.[3][4]
NOT2/CDC36	Not2p/Cdc36p	Chromosome XIII	61.3	Structural component of the Not module.[3]
NOT3	Not3p	Chromosome XV	96.1	Structural component, functional overlap with Not5.[4]
NOT4/MOT2	Not4p/Mot2p	Chromosome VII	64.9	E3 ubiquitin ligase.[1]
NOT5	Not5p	Chromosome VII	60.1	Structural component, functional overlap with Not3.[4]
CCR4	Ccr4p	Chromosome I	93.9	Catalytic deadenylase subunit.[7]
POP2/CAF1	Pop2p/Caf1p	Chromosome V	50.8	Catalytic deadenylase subunit.[3]
CAF40	Caf40p	Chromosome IV	40.5	Structural component.[1]
CAF130	Caf130p	Chromosome III	130.3	Structural component.[1]



Quantitative Data Summary

The following table presents the approximate abundance of the core Ccr4-Not complex subunits in S. cerevisiae, expressed as protein copies per cell. Data is compiled from the PaxDb database.[8]

Protein Name	Abundance (copies per cell)
Not1p	~ 2,500
Not2p	~ 3,800
Not3p	~ 1,200
Not4p	~ 4,100
Not5p	~ 5,300
Ccr4p	~ 2,800
Pop2p/Caf1p	~ 6,600
Caf40p	~ 3,100
Caf130p	~ 600

The Ccr4-Not complex is characterized by a dense network of protein-protein interactions. The Not1 protein serves as a central scaffold. The C-terminal region of Not1 interacts with the Not module proteins (Not2, Not4, and Not5), while the central part of Not1 binds to Ccr4 and Caf1. [3] The BioGRID database documents numerous physical and genetic interactions among the subunits. For instance, Not1 physically interacts with Not2, Not4, Not5, Ccr4, and Caf1.[9][10]



Interacting Protein 1	Interacting Protein 2	Type of Interaction
Not1p	Not2p, Not4p, Not5p	Physical (Core component of Not module)[3]
Not1p	Ccr4p, Caf1p	Physical (Core component of Deadenylase module)[3]
Not3p	Tpk2p (PKA subunit)	Physical (Two-hybrid)[11]
Not5p	Tpk2p (PKA subunit)	Physical (Two-hybrid)[11]

Regulation and Function of the Ccr4-Not Complex

The Ccr4-Not complex exerts its regulatory functions through multiple mechanisms in both the nucleus and the cytoplasm.

Initially identified as a transcriptional repressor, the Ccr4-Not complex is now known to have roles in both transcriptional activation and repression.[2]

- Transcription Initiation: The complex can influence the assembly of the pre-initiation complex at promoters. It has been shown to physically and functionally interact with the TATA-binding protein (TBP) and TBP-associated factors (TAFs), suggesting a role in modulating TFIID function.[2]
- Transcription Elongation: Several lines of evidence suggest a role for the Ccr4-Not complex in regulating transcription elongation.[1] Mutants in Ccr4-Not components are sensitive to drugs that affect elongation, and the complex has been shown to co-purify with RNA polymerase II.[1]

A primary function of the Ccr4-Not complex in the cytoplasm is the removal of the poly(A) tail from mRNAs, a process known as deadenylation. This is the rate-limiting step for the degradation of many transcripts.[7]

 Catalytic Activity: The Ccr4p and Caf1p subunits are the main catalytic engines for deadenylation.[7]

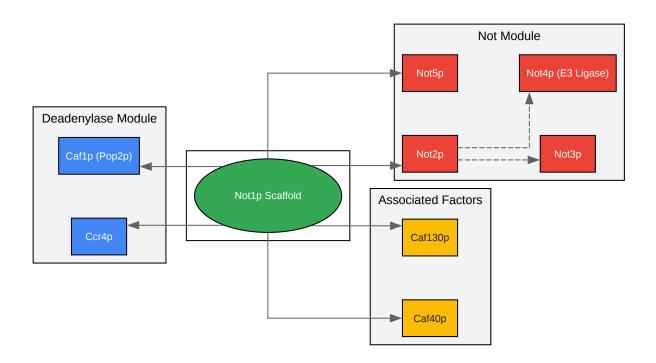


 Target Specificity: The complex is recruited to specific mRNAs through interactions with RNA-binding proteins and microRNA machinery, which recognize sequences typically in the 3' untranslated region (3' UTR) of target transcripts.[12] Genome-wide studies have shown that Ccr4 preferentially binds to lowly abundant mRNAs, often at their 3' ends.[13]

The Ccr4-Not complex is also implicated in the regulation of translation. It has been found to associate with polysomes, and mutations in several NOT genes lead to defects in translation. [12] The E3 ligase activity of Not4p is involved in protein quality control, likely by targeting nascent polypeptide chains for degradation.[10]

Signaling Pathways and Visualizations

The Ccr4-Not complex is a nexus for various signaling pathways, including the Ras/cAMP pathway, which regulates stress responses and metabolism.[11] For example, components of the Ccr4-Not complex interact with the catalytic subunit of protein kinase A (PKA), suggesting a direct link to this major signaling cascade.[11]

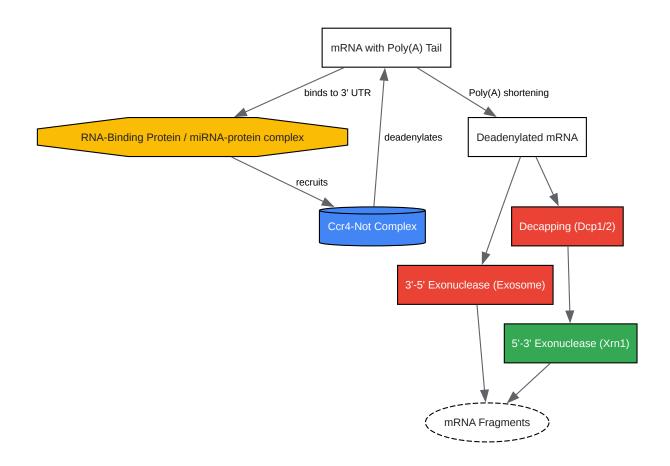




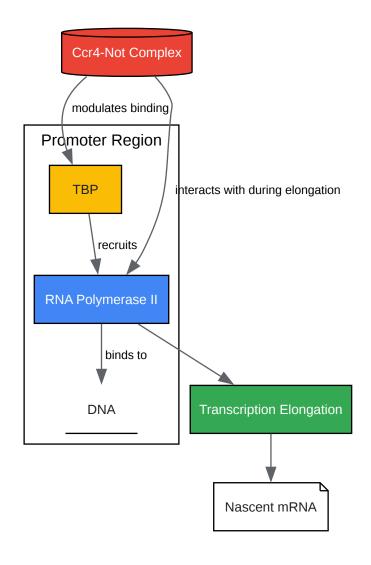
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Figure 1: Modular architecture of the Ccr4-Not complex in *S. cerevisiae*.









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